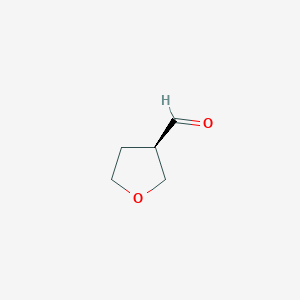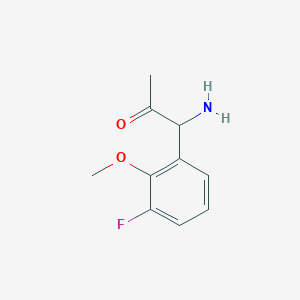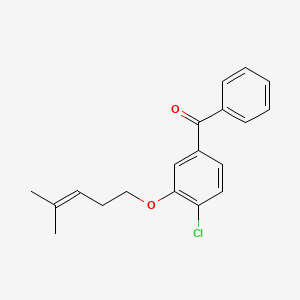
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone is a synthetic organic compound with the molecular formula C19H19ClO2 and a molecular weight of 314.81 g/mol . This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-methylpent-3-en-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as esterification and Friedel-Crafts acylation .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone: Unique due to its specific structure and functional groups.
Chloro(4-methylpent-3-en-1-ynyl)carbene: Similar in structure but differs in its reactivity and applications.
Other substituted phenylmethanones: Share similar core structures but differ in substituent groups and resulting properties.
Propriétés
Numéro CAS |
2135332-91-9 |
|---|---|
Formule moléculaire |
C19H19ClO2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
[4-chloro-3-(4-methylpent-3-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H19ClO2/c1-14(2)7-6-12-22-18-13-16(10-11-17(18)20)19(21)15-8-4-3-5-9-15/h3-5,7-11,13H,6,12H2,1-2H3 |
Clé InChI |
QUSQKVGUYVXKAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




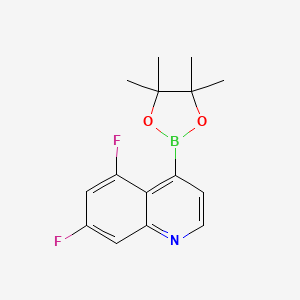
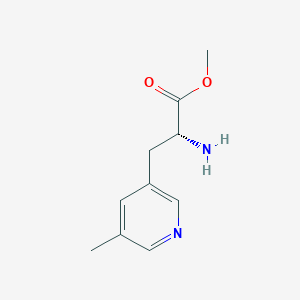
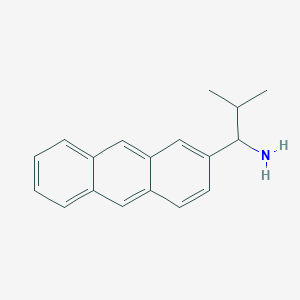
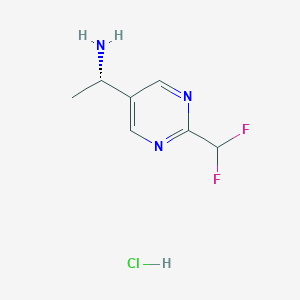
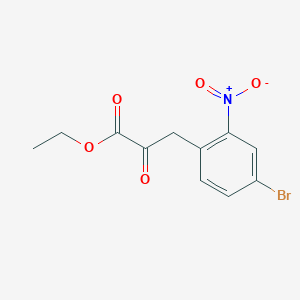

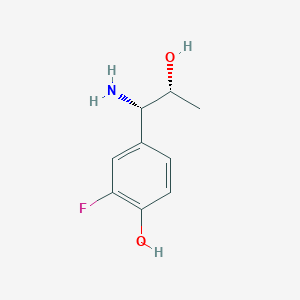
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)

